molecular formula C7H15NO2 B1589284 N-Methoxy-N-methylpivalamide CAS No. 64214-60-4

N-Methoxy-N-methylpivalamide

Cat. No. B1589284
CAS RN: 64214-60-4
M. Wt: 145.2 g/mol
InChI Key: KUDRBYBWCRNGBJ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpivalamide is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The IUPAC name for N-Methoxy-N-methylpivalamide is N-methoxy-N,2,2-trimethylpropanamide . The InChI code for this compound is 1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3 .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylpivalamide is a pale-yellow to yellow-brown liquid . It has a molecular weight of 145.2 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

N-Methoxy-N-methylamide, commonly known as the Weinreb amide, is extensively utilized in synthetic organic chemistry. Its ability to act as an acylating agent for organolithium or organomagnesium reagents and as an aldehyde equivalent has made it a valuable tool in various synthetic applications. This includes use in heterocyclic chemistry, total synthesis, and large-scale industrial synthesis. Its widespread adoption in both academic and industrial settings underlines its importance in the field of organic chemistry (Balasubramaniam & Aidhen, 2008).

Applications in Heterocyclic Chemistry and Total Synthesis

N-Methoxy-N-methylpivalamide is a key reagent in the construction of complex heterocyclic compounds and in the total synthesis of natural products. It is used to add ketones without side products, which is crucial for maintaining the integrity of the synthesized compounds. This aspect is particularly significant in the synthesis of compounds like piperidines and pyrrolidines, which are foundational structures in many natural products and pharmaceuticals (Calvez, Chiaroni, & Langlois, 1998).

Innovative Methods in Compound Synthesis

Recent advancements have seen the development of novel methods for synthesizing N-Methoxy-N-methylamides from carboxylic acids. These methods enhance the efficiency of synthesizing Weinreb amides and expand the range of possible applications, further cementing its role as a versatile and crucial reagent in organic synthesis (Lee & Park, 2002).

Utility in Palladium-Catalyzed Reactions

N-Methoxy-N-methylamides have been successfully employed in palladium-catalyzed coupling reactions. These reactions are foundational in organic chemistry, providing pathways to synthesize a diverse array of organic compounds. The use of N-Methoxy-N-methylamides in such reactions demonstrates their versatility and importance in modern synthetic methodologies (Murakami, Hoshino, Ito, & Ito, 1998).

Safety And Hazards

N-Methoxy-N-methylpivalamide is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

N-methoxy-N,2,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDRBYBWCRNGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466042
Record name N-METHOXY-N-METHYLPIVALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylpivalamide

CAS RN

64214-60-4
Record name N-METHOXY-N-METHYLPIVALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RJ Johnson, DJR O'Mahony, WT Edwards… - Organic & …, 2013 - pubs.rsc.org
… N-Methoxy-N-methylpivalamide 18 (6.99 g, 48.1 mmol) in THF (32 mL) was added dropwise over about 5 min at −78 C. The resulting light yellow mixture was continually stirred at −78 …
Number of citations: 13 pubs.rsc.org
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 25 www.thieme-connect.com
E Moine, C Denevault-Sabourin… - European Journal of …, 2015 - Elsevier
… For the preparation of ketone 4b, the N-methoxy-N-methylpivalamide (Weinreb amide of pivalic acid) did not give the expected ketone. Pivalaldedyde was thus used as starting material, …
Number of citations: 23 www.sciencedirect.com
S Silwal - 2016 - search.proquest.com
The ability to prepare complex molecules has been advanced and enabled by cross-coupling reactions as exemplified by the 2010 Nobel Prize being awarded to the progenitors of …
Number of citations: 3 search.proquest.com
H Park - 2020 - search.proquest.com
This thesis is focused on the development of strategies for palladium-catalyzed, directed C (sp 3)–H functionalization of carbonyl-coordinating substrates, such as ketone, aldehyde, and …
Number of citations: 0 search.proquest.com
S Silwal, RJ Rahaim - The Journal of Organic Chemistry, 2014 - ACS Publications
… Aliphatic Weinreb amides (entries 12–16) were higher-yielding than aromatic Weinreb amides (entries 1–11), except for the sterically large N-methoxy-N-methylpivalamide (entry 17), …
Number of citations: 17 pubs.acs.org
M Banwell, J Smith - Synthetic Communications, 2001 - Taylor & Francis
Reaction of various carboxylic acids with N,O-dimethylhydroxylamine under modified Mukaiyama amide coupling conditions affords the corresponding Weinerb amides in generally …
Number of citations: 32 www.tandfonline.com
D Wang - 2010 - search.proquest.com
… We initiated our investigation by examining Weinreb amides,39 N-methoxy-N-methylpivalamide, as potential carbonyl-containing directing groups. Our initial design was to activate the …
Number of citations: 0 search.proquest.com

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